1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene
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Overview
Description
1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, substituted with bromine, fluorine, isopropoxy, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating and fluorinating agents, such as bromine and hydrogen fluoride, under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and fluorine atoms make the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-fluoro-2-isopropoxy-4-methylbenzene.
Scientific Research Applications
1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene depends on its specific use in chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-4-methylbenzene
- 1-Bromo-3-fluoro-2-methylbenzene
- 1-Bromo-4-fluoro-2-isopropoxybenzene
Uniqueness
1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-fluoro-4-methyl-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-6(2)13-10-8(11)5-4-7(3)9(10)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGVSHOHYJYURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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